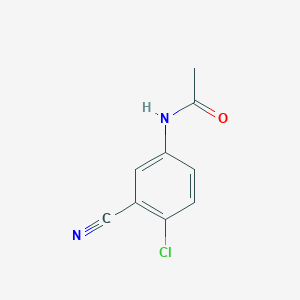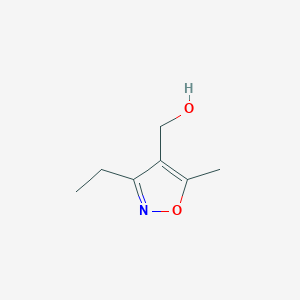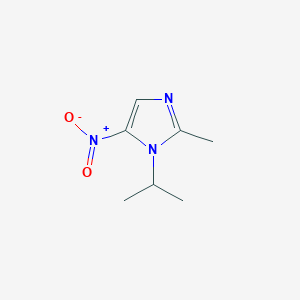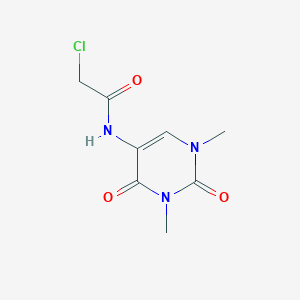
N-(4-Chloro-3-cyanophenyl)acetamide
Übersicht
Beschreibung
N-(4-Chloro-3-cyanophenyl)acetamide, also known as 4-chloro-3-cyanophenyl acetamide, is a synthetic organic compound with a wide range of uses in scientific research. It is a colorless crystalline solid with a melting point of 90-91°C and a molecular weight of 207.6 g/mol. It is soluble in water, methanol, and ethanol, and it is insoluble in benzene and ether. 4-Chloro-3-cyanophenyl acetamide has been used in the synthesis of various organic compounds, as well as in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Metabolism and Bioactivation Studies
Studies have explored the metabolism of related chloroacetamide herbicides and their transformation into various metabolites. For instance, Coleman et al. (1999) investigated the in vitro metabolism of alachlor by human liver microsomes and human cytochrome P450 isoforms, revealing insights into the metabolic pathways of chloroacetamide herbicides (Coleman, Liu, Linderman, Hodgson, & Rose, 1999). Similarly, Coleman et al. (2000) conducted comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing further understanding of their biotransformation (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemical Structure Analysis
Research has also been done on the structural characterization of acetamide derivatives. Olszewska et al. (2008) and (2011) characterized various derivatives of chlorophenoxyacetamide, including N-(4-Chloro-3-cyanophenyl)acetamide, using X-ray powder diffraction, which is crucial for understanding their potential as pesticides (Olszewska, Pikus, & Tarasiuk, 2008; Olszewska, Tarasiuk, & Pikus, 2011).
Synthesis and Modification
Nikonov et al. (2016) explored the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide, which demonstrates the versatility in synthesizing various acetamide derivatives for different applications (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016). Furthermore, studies like that of Rani et al. (2014) on the synthesis and biological evaluation of acetamide derivatives for anticancer, anti-inflammatory, and analgesic activities showcase the potential pharmaceutical applications of these compounds (Rani, Pal, Hegde, & Hashim, 2014).
Environmental and Agricultural Studies
Research into the environmental behavior and efficacy of chloroacetamide herbicides in agriculture has also been conducted. For instance, Banks and Robinson (1986) studied the reception and activity of chloroacetamide herbicides in soil, which is critical for understanding their impact in agricultural settings (Banks & Robinson, 1986).
Eigenschaften
IUPAC Name |
N-(4-chloro-3-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-8-2-3-9(10)7(4-8)5-11/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAZZKHVQWGOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649731 | |
| Record name | N-(4-Chloro-3-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53312-85-9 | |
| Record name | N-(4-Chloro-3-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-](/img/structure/B6612496.png)

![1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6612504.png)

![2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid](/img/structure/B6612513.png)

![3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid](/img/structure/B6612525.png)


![2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole](/img/structure/B6612556.png)



